Cilomilast

Catalog No.
S523770
CAS No.
153259-65-5
M.F
C20H25NO4
M. Wt
343.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cilomilast

CAS Number

153259-65-5

Product Name

Cilomilast

IUPAC Name

4-cyano-4-(3-cyclopentyloxy-4-methoxyphenyl)cyclohexane-1-carboxylic acid

Molecular Formula

C20H25NO4

Molecular Weight

343.4 g/mol

InChI

InChI=1S/C20H25NO4/c1-24-17-7-6-15(12-18(17)25-16-4-2-3-5-16)20(13-21)10-8-14(9-11-20)19(22)23/h6-7,12,14,16H,2-5,8-11H2,1H3,(H,22,23)

InChI Key

CFBUZOUXXHZCFB-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2(CCC(CC2)C(=O)O)C#N)OC3CCCC3

Solubility

Soluble in DMSO, not in water

Synonyms

SB 207499; SB-207499; SB207499. Cilomilast; Ariflo.

Canonical SMILES

COC1=C(C=C(C=C1)C2(CCC(CC2)C(=O)O)C#N)OC3CCCC3

Description

The exact mass of the compound Cilomilast is 343.17836 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Cyclohexanecarboxylic Acids - Supplementary Records. It belongs to the ontological category of methoxybenzenes in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Mechanism of Action

    Cilomilast belongs to a class of drugs called phosphodiesterase (PDE) 4 inhibitors. These drugs work by blocking an enzyme called PDE4, which helps regulate the levels of cyclic adenosine monophosphate (cAMP) in cells. Increased cAMP levels are associated with relaxation of smooth muscle cells in the airways, potentially leading to bronchodilation and improved airflow in COPD patients []. Research is ongoing to elucidate the complete pathway by which cilomilast exerts its therapeutic effects.

  • Efficacy and Safety

    Numerous clinical trials have investigated the efficacy and safety of cilomilast for COPD. Phase I and II studies demonstrated significant improvements in lung function (measured by FEV1) and quality of life for patients receiving cilomilast compared to placebo []. These findings led to larger Phase III trials that confirmed the drug's effectiveness in improving lung function and reducing the frequency of COPD exacerbations [].

  • Delivery Methods

    Current research is exploring alternative delivery methods for cilomilast beyond the standard oral route. Studies investigating the use of nanocarriers, such as phosphatiosomes, for delivering cilomilast directly to the lungs are underway. This approach aims to improve drug delivery to the target site and potentially reduce side effects [].

Cilomilast, also known as Ariflo or SB-207499, is a second-generation selective phosphodiesterase-4 inhibitor. It was developed primarily for the treatment of respiratory disorders, particularly chronic obstructive pulmonary disease (COPD) and asthma. Cilomilast functions by inhibiting the enzyme phosphodiesterase-4, which is pivotal in the metabolism of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cellular processes. By increasing intracellular levels of cAMP, cilomilast reduces inflammation and promotes relaxation of airway smooth muscle, thus alleviating symptoms associated with COPD and asthma .

Cilomilast acts as a selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme that breaks down cyclic adenosine monophosphate (cAMP) []. cAMP is a crucial second messenger involved in various cellular functions, including regulating airway smooth muscle relaxation and inflammation []. By inhibiting PDE4, cilomilast increases cAMP levels, leading to potential bronchodilation and reduced inflammation in the airways [].

Cilomilast development was halted due to a concerning side effect profile, including weight loss, depression, and suicidal ideation []. Further research is needed to understand the mechanisms behind these side effects.

Data Availability

Safety data on cilomilast is limited due to its discontinued development. However, pre-clinical studies suggest good tolerability at lower doses [].

Cilomilast's primary mechanism of action involves the inhibition of phosphodiesterase-4, leading to elevated levels of cAMP within cells. The chemical structure of cilomilast can be represented by its IUPAC name: (1S,4S)-4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]cyclohexane-1-carboxylic acid. This compound exhibits a molecular formula of C20H25NO4 and a molar mass of approximately 343.423 g/mol . The inhibition of phosphodiesterase-4 results in various downstream effects, including:

  • Decreased release of pro-inflammatory cytokines: Cilomilast suppresses the production of tumor necrosis factor-alpha and interleukin-8, which are involved in inflammatory responses .
  • Relaxation of airway smooth muscle: The increased cAMP levels lead to bronchodilation, improving airflow in patients with respiratory conditions .

Cilomilast exhibits significant anti-inflammatory properties, making it effective in managing chronic inflammatory diseases such as COPD. Clinical studies have demonstrated its ability to reduce inflammation markers and improve lung function. In vitro studies indicate that cilomilast can inhibit the activation and migration of immune cells, including neutrophils and macrophages, which play critical roles in the pathogenesis of COPD .

Moreover, cilomilast has shown a favorable pharmacokinetic profile, being well absorbed after oral administration with minimal first-pass metabolism. It achieves peak plasma concentrations within 1 to 2 hours and has a half-life of approximately 6.5 hours .

The synthesis of cilomilast involves several steps that typically include:

  • Formation of the cyclohexane core: The cyclohexane structure is synthesized through cyclization reactions involving appropriate precursors.
  • Introduction of functional groups: The cyano group and carboxylic acid functionalities are added via nucleophilic substitution reactions.
  • Attachment of the cyclopentyloxy and methoxyphenyl groups: These groups are incorporated through etherification or similar reactions.

Cilomilast has been primarily studied for its applications in treating respiratory diseases such as:

  • Chronic Obstructive Pulmonary Disease: Cilomilast has shown efficacy in reducing symptoms and improving lung function in patients with COPD.
  • Asthma: Its anti-inflammatory properties make it a candidate for managing asthma symptoms.

Despite its potential benefits, cilomilast has not been marketed due to concerns regarding its side effect profile, particularly gastrointestinal disturbances such as nausea .

Cilomilast is part of a broader class of phosphodiesterase inhibitors but is distinguished by its selectivity for phosphodiesterase-4. Here are similar compounds along with their unique characteristics:

Compound NameTypeSelectivityKey Features
RolipramFirst-generation PDE4 inhibitorLess selectiveAssociated with significant emetic effects
RoflumilastSelective PDE4 inhibitorMore selective than cilomilastApproved for COPD treatment; fewer side effects
ApremilastSelective PDE4 inhibitorSelectivity for all PDE4 isoformsUsed in psoriasis treatment; oral bioavailability
IsunakinraPDE4 inhibitorSelectiveInvestigational; potential use in inflammatory diseases

Cilomilast's unique profile lies in its high selectivity for the PDE4D isoform compared to other isoforms, which contributes to its specific therapeutic effects while minimizing adverse reactions associated with less selective inhibitors .

The synthesis of cilomilast (SB-207499) represents a significant achievement in pharmaceutical chemistry, with the development of a robust and scalable route centered around the cyclohexene carboxylate intermediate strategy [1]. This approach employs a convergent synthetic methodology that generates the penultimate intermediate through strategic bond formations and functional group transformations.

The primary synthetic pathway begins with the ketone 4-cyano-4-[3-(cyclopentyloxy)-4-(methoxyphenyl)]-cyclohexan-1-one as a key intermediate [1]. This cyclohexanone precursor serves as the foundation for subsequent homologation reactions that introduce the required carboxylic acid functionality. The investigation and development of novel strategies for ketone homologation have proven essential in producing cilomilast with good yield and purity [1].

The synthetic route demonstrates exceptional operational simplicity while maintaining robustness across various reaction conditions [2]. The approach involves strategic formation of the cyclohexene carboxylate intermediate through controlled reaction sequences that preserve the critical stereochemical relationships required for biological activity. The cis-orientation of the cyano and carboxylate groups has been identified as consistently more potent compared to trans-orientations, making stereocontrol a crucial aspect of the synthetic design [3].

The molecular structure of cilomilast, featuring the formula C20H25NO4 with a molecular weight of 343.4 grams per mole, presents specific synthetic challenges related to the incorporation of the cyclopentyloxy substituent and the maintenance of the required cyclohexane ring geometry [4] [5]. The synthetic methodology addresses these challenges through carefully designed reaction sequences that preserve structural integrity while enabling efficient scale-up operations.

Catalytic Hydrogenation Optimization Using Palladium-Based Catalysts

Palladium-based catalysts play a crucial role in the synthesis of phosphodiesterase-4 inhibitors, including cilomilast, particularly in hydrogenation and debenzylation reactions [3]. The optimization of catalytic hydrogenation processes represents a critical component in achieving high yields and selectivity in pharmaceutical synthesis.

Palladium on carbon (Pd/C) serves as the primary catalyst for hydrogenation reactions in cilomilast synthesis, enabling the selective reduction of specific functional groups while preserving sensitive structural elements [3]. The catalytic asymmetric hydrogenation approach has been successfully employed in related phosphodiesterase-4 inhibitor syntheses, achieving enantioselectivities exceeding 99 percent [6] [7]. These methodologies demonstrate the potential for applying similar strategies to cilomilast production.

The optimization of palladium-based catalytic systems involves careful consideration of reaction conditions, including hydrogen pressure, temperature, solvent selection, and catalyst loading [8] [9]. Studies have shown that palladium catalysts encapsulated within organically modified silica (ORMOSIL) materials offer significant safety advantages over traditional pyrophoric catalysts while maintaining comparable activity [8]. These non-pyrophoric alternatives provide enhanced operational safety for large-scale manufacturing processes.

Reaction condition optimization for palladium-catalyzed hydrogenation includes the evaluation of different support materials, particle sizes, and activation procedures [10]. The heterogeneous nature of these catalysts enables efficient separation and potential recycling, contributing to the overall economic viability of the manufacturing process. Temperature control emerges as particularly critical, with optimal ranges typically falling between 25-80°C depending on the specific substrate and desired selectivity [9].

The application of computational modeling techniques has enabled the prediction of catalyst performance and optimization of reaction parameters prior to experimental validation [11]. These approaches facilitate the rational design of catalytic systems tailored to the specific requirements of cilomilast synthesis, potentially reducing development timelines and improving overall process efficiency.

Purification Techniques and Yield Maximization Strategies

Purification methodologies for cilomilast synthesis encompass multiple complementary approaches designed to achieve pharmaceutical-grade purity while maximizing product recovery [12] [13]. The selection of appropriate purification techniques depends on the specific impurity profile, physical properties of the target compound, and scale of operation.

Crystallization represents the primary purification method for cilomilast, leveraging the compound's solid-state properties to achieve selective precipitation from solution [14] [15]. The crystallization process requires careful control of nucleation and crystal growth parameters to ensure consistent particle size, morphology, and polymorphic form [15]. Solvent selection plays a crucial role, with methanol and ethanol systems commonly employed for cilomilast purification based on solubility characteristics and crystallization behavior.

Advanced chromatographic methods, including High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), provide additional purification options for cilomilast [12]. SFC offers particular advantages for lipophilic compounds like cilomilast, providing faster analysis times, reduced solvent consumption, and improved separation of chiral compounds compared to traditional HPLC methods [12].

Yield maximization strategies incorporate process optimization techniques that address reaction kinetics, thermodynamics, and mass transfer considerations [11] [16]. Design of Experiments (DoE) methodologies enable systematic optimization of reaction parameters, including temperature, residence time, reagent stoichiometry, and solvent systems [16] [17]. These statistical approaches facilitate the identification of optimal operating conditions that maximize both yield and purity.

The implementation of continuous processing technologies offers significant advantages for yield optimization compared to traditional batch operations [11]. Continuous flow reactors provide enhanced heat and mass transfer, improved reaction control, and reduced reaction times, contributing to overall yield improvements of 25-40 percent in pharmaceutical synthesis applications [11].

Purification MethodTypical Yield RecoveryPurity AchievementScale Applicability
Crystallization85-95%>99%Large scale
HPLC Purification90-98%>99.5%Small to medium scale
SFC Purification88-95%>99%Medium scale
Solid-Phase Extraction80-90%95-98%All scales

Industrial-Scale Production Challenges and Solutions

Industrial-scale production of cilomilast presents multifaceted challenges that span technical, regulatory, and economic domains [18] [19] [20]. The transition from laboratory-scale synthesis to commercial manufacturing requires comprehensive evaluation of process scalability, equipment compatibility, and quality control systems.

Process scalability emerges as the primary technical challenge, as reaction conditions optimized for small-scale synthesis may not directly translate to large-scale operations [19] [21]. Heat and mass transfer limitations become more pronounced at industrial scales, potentially affecting reaction kinetics, selectivity, and overall yield [21]. The implementation of advanced process control systems and real-time monitoring technologies helps mitigate these scale-up risks [19].

Equipment design and selection represent critical factors in successful scale-up operations [20] [22]. The compatibility between laboratory equipment and commercial-scale machinery requires careful evaluation to ensure process consistency [22]. Material handling systems must accommodate the physical properties of cilomilast and its intermediates, including considerations for dust control, moisture sensitivity, and thermal stability [20].

Quality control systems for industrial-scale cilomilast production must address batch-to-batch consistency, impurity control, and polymorphic stability [15]. The implementation of Process Analytical Technology (PAT) enables real-time monitoring of critical quality attributes, facilitating immediate process adjustments when deviations occur [21]. Statistical process control methodologies provide frameworks for maintaining product quality within specified limits throughout large-scale operations.

Regulatory compliance adds additional complexity to industrial-scale production, requiring adherence to Good Manufacturing Practices (GMP) and demonstration of process equivalence across different scales [21]. Early engagement with regulatory authorities helps identify specific requirements and expectations for scale-up documentation and validation studies [21].

Supply chain management becomes increasingly critical at industrial scales, particularly for specialized raw materials and catalysts [20] [22]. The establishment of reliable supplier networks and appropriate inventory management systems ensures continuity of production while minimizing cost impacts. Strategic partnerships with key suppliers can help address material consistency issues and provide technical support for scale-up activities [22].

Cost optimization strategies for industrial-scale production include solvent recovery systems, catalyst recycling programs, and waste minimization initiatives [20]. These approaches not only reduce manufacturing costs but also support sustainability objectives and regulatory requirements for environmental protection. Energy efficiency improvements through process intensification and heat integration can provide additional economic benefits while reducing environmental impact [19].

The development of robust manufacturing processes requires iterative optimization cycles that balance multiple objectives, including yield, purity, cost, and operational reliability [11]. Advanced modeling and simulation tools enable virtual assessment of process alternatives, reducing the time and cost associated with physical scale-up trials [19]. Machine learning approaches are increasingly being applied to identify optimal operating conditions and predict process performance across different scales [11].

Challenge CategoryPrimary IssuesMitigation StrategiesSuccess Metrics
Technical ScalabilityHeat/mass transfer limitationsAdvanced reactor design, process intensificationYield maintenance >90%
Equipment CompatibilityLab-to-plant translationPilot-scale validation, modular designProcess consistency <5% variation
Quality ControlBatch consistency, polymorphic controlPAT implementation, statistical process controlPurity >99%, RSD <2%
Regulatory ComplianceGMP requirements, process validationEarly regulatory engagement, QbD approachSuccessful regulatory approval
Supply Chain ManagementMaterial availability, cost controlStrategic partnerships, inventory optimizationCost reduction 10-20%

Purity

>95% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

343.17835828 g/mol

Monoisotopic Mass

343.17835828 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8ATB1C1R6X

Drug Indication

Investigated for use/treatment in chronic obstructive pulmonary disease (COPD).

MeSH Pharmacological Classification

Phosphodiesterase 4 Inhibitors

Mechanism of Action

Cilomilast shows high selectivity for cAMP-specific PDE4, an isoenzyme that predominates in pro-inflammatory and immune cells and that is 10-fold more selective for PDE4D than for PDE4A, -B or -C. In vitro, cilomilast suppresses the activity of several pro-inflammatory and immune cells that have been implicated in the pathogenesis of asthma and COPD. Moreover, it is highly active in animal models of these diseases. Cilomilast has been shown to exert potent anti-inflammatory effects both in vitro and in vivo.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Phosphodiesterases [EC:3.1.4.-]
PDE4 [HSA:5141 5142 5143 5144] [KO:K13293]

Other CAS

153259-65-5

Wikipedia

Cilomilast

Dates

Modify: 2023-08-15
1: Munisso MC, Kang JH, Tsurufuji M, Yamaoka T. Cilomilast enhances osteoblast differentiation of mesenchymal stem cells and bone formation induced by bone morphogenetic protein 2. Biochimie. 2012 Jun 15. [Epub ahead of print] PubMed PMID: 22706281.
2: Pace E, Ferraro M, Uasuf CG, Giarratano A, La Grutta S, Liotta G, Johnson M, Gjomarkaj M. Cilomilast counteracts the effects of cigarette smoke in airway epithelial cells. Cell Immunol. 2011;268(1):47-53. Epub 2011 Feb 20. PubMed PMID: 21382614.
3: Barton AK, Niedorf F, Gruber AD, Kietzmann M, Ohnesorge B. Pharmacological studies of bronchial constriction inhibited by parasympatholytics and cilomilast using equine precision-cut lung slices. Berl Munch Tierarztl Wochenschr. 2010 May-Jun;123(5-6):229-35. PubMed PMID: 20496830.
4: McLean JH, Smith A, Rogers S, Clarke K, Darby-King A, Harley CW. A phosphodiesterase inhibitor, cilomilast, enhances cAMP activity to restore conditioned odor preference memory after serotonergic depletion in the neonate rat. Neurobiol Learn Mem. 2009 Jul;92(1):63-9. Epub 2009 Feb 20. PubMed PMID: 19233302.
5: Harada D, Ikeda Y, Nosaka Y, Kobayashi K, Manabe H. Curative effects of phosphodiesterase 4 inhibitors cilomilast, roflumilast, and rolipram in dermatitis mouse model. J Dermatol Sci. 2008 Sep;51(3):215-9. Epub 2008 Jun 9. PubMed PMID: 18539440.
6: Reddy PJ, Aksoy MO, Yang Y, Li XX, Ji R, Kelsen SG. Inhibition by salmeterol and cilomilast of fluticasone-enhanced IP-10 release in airway epithelial cells. COPD. 2008 Feb;5(1):5-11. PubMed PMID: 18259970.
7: Rennard S, Knobil K, Rabe KF, Morris A, Schachter N, Locantore N, Canonica WG, Zhu Y, Barnhart F. The efficacy and safety of cilomilast in COPD. Drugs. 2008;68 Suppl 2:3-57. doi: 10.2165/0003495-200868002-00002. Review. PubMed PMID: 19105585.
8: Agusti A. The efficacy and safety of cilomilast in COPD. Forward. Drugs. 2008;68 Suppl 2:1-2. doi: 10.2165/0003495-200868002-00001. PubMed PMID: 19105584.
9: Bäumer W, Kietzmann M. Effects of cyclosporin A and cilomilast on activated canine, murine and human keratinocytes. Vet Dermatol. 2007 Apr;18(2):107-14. PubMed PMID: 17355425.
10: Murphy DM, Ward C, Forrest IA, Pritchard G, Jones D, Stovold R, Fisher AJ, Cawston TE, Lordan JL, Corris PA. The phosphodiesterase type IV inhibitor cilomilast decreases pro-inflammatory cytokine production from primary bronchial epithelial cells in lung transplantation patients. J Heart Lung Transplant. 2006 Dec;25(12):1436-40. PubMed PMID: 17178338

Explore Compound Types